molecular formula C10H10F3NO2 B043868 4-(Trifluoromethyl)-L-phenylalanine CAS No. 122839-56-9

4-(Trifluoromethyl)-L-phenylalanine

Cat. No. B043868
CAS RN: 122839-56-9
M. Wt: 233.19 g/mol
InChI Key: CRFFPDBJLGAGQL-QMMMGPOBSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: : Potassium p-tolyl sulfate can be synthesized through the reaction of p-toluenesulfonic acid with potassium hydroxide. The reaction typically involves dissolving p-toluenesulfonic acid in water, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of potassium p-tolyl sulfate .

Industrial Production Methods: : Industrial production of potassium p-tolyl sulfate often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: : Potassium p-tolyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Mechanism: : Potassium p-tolyl sulfate exerts its effects through various chemical pathways. In biological systems, it acts as a metabolite derived from aromatic amino acids such as tyrosine and phenylalanine. It is involved in metabolic processes and can influence cellular functions .

Molecular Targets and Pathways: : The compound interacts with enzymes and proteins involved in metabolic pathways. It can affect the function of these molecules, leading to changes in cellular activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Potassium p-tolyl sulfate is unique due to its specific structure and the presence of the p-tolyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

properties

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFFPDBJLGAGQL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347041
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114926-38-4
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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